Glycyl-prolyl-arginyl-prolin

Übersicht

Beschreibung

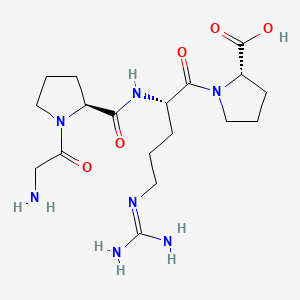

Gly-pro-arg-pro is a synthetic peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This compound is known for its ability to inhibit fibrin polymerization, making it a significant molecule in the study of blood coagulation and related processes .

Wissenschaftliche Forschungsanwendungen

Gly-pro-arg-pro has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of peptide synthesis and polymerization inhibition.

Biology: Investigated for its role in cellular processes involving fibrin and blood coagulation.

Medicine: Explored for potential therapeutic applications in preventing blood clots and treating coagulation disorders.

Industry: Utilized in the development of anticoagulant drugs and diagnostic reagents

Wirkmechanismus

Target of Action

Glycyl-prolyl-arginyl-proline (GPRP) is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . The primary target of GPRP is fibrin, a fibrous protein involved in the clotting of blood .

Mode of Action

GPRP interacts with its target, fibrin, by mimicking the N-terminal Gly-Pro-Arg region of the fibrin α chain . This interaction inhibits the early stages of fibrin polymerization . Even in the presence of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid), the amide derivative of this peptide can prevent the degradation of fibrinogen and fragment D by plasmin .

Biochemical Pathways

The action of GPRP affects the biochemical pathway of fibrin polymerization. By inhibiting the early stages of this process, GPRP prevents the formation of a fibrin clot . This has downstream effects on the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Result of Action

The primary result of GPRP’s action is the inhibition of fibrin polymerization . This prevents the formation of a fibrin clot, which can have significant effects on blood coagulation. In addition, GPRP can increase free thrombin , which may have implications for platelet reactions.

Biochemische Analyse

Biochemical Properties

Glycyl-prolyl-arginyl-proline plays a significant role in biochemical reactions, particularly in the inhibition of fibrin polymerization. This peptide mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein, thereby suppressing the early steps of fibrin polymerization . Glycyl-prolyl-arginyl-proline interacts with various enzymes and proteins, including thrombin and plasmin. It is capable of increasing free thrombin levels, which can be utilized to make thrombin-degranulated platelets for studying platelet reactions . Additionally, the amide derivative of glycyl-prolyl-arginyl-proline prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of ethylene glycol-bis (β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) .

Cellular Effects

Glycyl-prolyl-arginyl-proline influences various cellular processes, particularly those related to platelet function and fibrin polymerization. It has been shown to inhibit the interaction of fibrinogen with its platelet receptor, thereby affecting platelet aggregation . This peptide also impacts cell signaling pathways and gene expression related to coagulation and thrombosis. By suppressing fibrin polymerization, glycyl-prolyl-arginyl-proline can modulate cellular metabolism and the overall coagulation cascade .

Molecular Mechanism

At the molecular level, glycyl-prolyl-arginyl-proline exerts its effects through specific binding interactions with biomolecules. It binds to the N-terminal region of the α chain of fibrin protein, thereby inhibiting fibrin polymerization . This peptide also interacts with thrombin and plasmin, influencing their activity and stability. The inhibition of fibrin polymerization by glycyl-prolyl-arginyl-proline is a result of its ability to mimic the natural binding sites of fibrinogen, thereby preventing the formation of fibrin clots .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycyl-prolyl-arginyl-proline have been observed to change over time. The stability and degradation of this peptide are crucial factors that influence its long-term effects on cellular function. Studies have shown that glycyl-prolyl-arginyl-proline can maintain its inhibitory effects on fibrin polymerization over extended periods, provided it is stored under appropriate conditions . The degradation of this peptide can lead to a reduction in its efficacy, highlighting the importance of stability in its therapeutic applications .

Dosage Effects in Animal Models

The effects of glycyl-prolyl-arginyl-proline vary with different dosages in animal models. At lower doses, this peptide effectively inhibits fibrin polymerization and platelet aggregation without causing significant adverse effects . At higher doses, glycyl-prolyl-arginyl-proline may exhibit toxic or adverse effects, including potential impacts on normal coagulation processes . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Glycyl-prolyl-arginyl-proline is involved in metabolic pathways related to collagen metabolism and fibrin polymerization. This peptide is cleaved by specific enzymes, such as prolidase, which further process it into individual amino acids . The resulting amino acids, including proline and glycine, are recycled into collagen or other proteins, contributing to overall metabolic flux and maintaining metabolite levels .

Transport and Distribution

The transport and distribution of glycyl-prolyl-arginyl-proline within cells and tissues involve specific transporters and binding proteins. Studies have shown that this peptide is transported into intestinal and renal brush border vesicles, primarily as the intact dipeptide . The transport process is influenced by factors such as medium osmolarity and the presence of sodium gradients . The distribution of glycyl-prolyl-arginyl-proline within cells is crucial for its localization and accumulation, which in turn affects its activity and function .

Subcellular Localization

Glycyl-prolyl-arginyl-proline exhibits specific subcellular localization patterns that influence its activity and function. This peptide is primarily localized in the cytoplasm and associated with cellular structures involved in coagulation and fibrin polymerization . The subcellular localization of glycyl-prolyl-arginyl-proline is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells . Understanding the subcellular localization of this peptide is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gly-pro-arg-pro can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .

Industrial Production Methods

In industrial settings, the production of glycyl-prolyl-arginyl-proline involves large-scale SPPS. The process is automated and optimized for high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to ensure it meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

Gly-pro-arg-pro primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Peptide Bond Formation: Typically involves the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in an organic solvent such as DMF (dimethylformamide).

Hydrolysis: Can be catalyzed by acids or bases under aqueous conditions.

Oxidation/Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The primary product of these reactions is the peptide itself, with modifications depending on the specific reaction conditions. For example, hydrolysis would yield the individual amino acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prolyl-glycyl-proline: Another peptide with similar inhibitory effects on fibrin polymerization.

Selank: A peptide with anxiolytic and nootropic properties, containing a similar proline-rich sequence.

Semax: A neuroprotective peptide with a sequence that includes proline and glycine

Uniqueness

Gly-pro-arg-pro is unique due to its specific sequence that closely mimics the N-terminal region of the fibrin alpha chain. This precise mimicry allows it to effectively inhibit fibrin polymerization, making it a valuable tool in both research and therapeutic applications .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPZDDCNKXMOMC-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987215 | |

| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67869-62-9 | |

| Record name | Glycyl-prolyl-arginyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.